3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
Description
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 2-bromophenyl group and a 4-(thiophen-3-yl)piperidine moiety.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-4,9,12-14H,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQRYYYIGLLRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation reaction to introduce the propanone group.
Piperidine Introduction: The intermediate product is then reacted with 4-(thiophen-3-yl)piperidine under nucleophilic substitution conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Insights
Cytotoxicity vs. Selectivity: Compound 4a (morpholinoethoxy substituent) exhibits higher cytotoxicity against MCF-7 cells than Tamoxifen but spares normal cells . In contrast, (R)-28 (bromopyrimidoindole substituent) shows minimal cytotoxicity, emphasizing the role of substituents in balancing potency and safety .
Kinase Inhibition :
- The pyrimidoindole group in (R)-28 confers strong glycogen synthase kinase-3β inhibition (IC50 = 360 nM), suggesting that bulky heterocyclic substituents enhance target affinity .
Metabolic Stability: Thiophene and pyrimidoindole substituents improve metabolic stability compared to morpholinoethoxy groups, which may undergo oxidative degradation .
Biological Activity
3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, a thiophenyl group, and a piperidine moiety, which contribute to its unique chemical properties and biological interactions. The presence of the bromine atom enhances its electrophilic character, making it a valuable candidate for drug discovery.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions, typically involving:
- Formation of the Bromophenyl Intermediate : 2-bromobenzene undergoes Friedel-Crafts acylation to introduce the propanone group.
- Piperidine Introduction : The intermediate product is reacted with 4-(thiophen-3-yl)piperidine under nucleophilic substitution conditions.
This synthetic route can be optimized for yield and purity in industrial settings using continuous flow synthesis techniques.
Biological Activity
Research indicates that 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest significant cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and other solid tumors. The compound's structure allows it to modulate pathways involved in cancer cell proliferation and survival .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction may alter enzyme activity or receptor signaling pathways, leading to desired therapeutic outcomes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one | Contains a dimethylamino group instead of piperidine | Focused on different pharmacological profiles |
| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | Similar propanone structure with different thiophenyl substitution | May exhibit distinct biological activities |
| 4-(Thiophen-2-yl)-2,3-dihydrobenzo[b]-1,4-thiazepine | Features a different ring system but retains thiophenyl moiety | Explores different therapeutic applications |
The combination of the bromine substitution and piperidine linkage in 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one may enhance its binding affinity and specificity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Cytotoxicity Assays : In vitro tests demonstrated that the compound exhibited significant cytotoxicity against MCF-7 cells, outperforming established chemotherapeutic agents like Tamoxifen. This suggests its potential as an effective anticancer agent .
- Receptor Binding Studies : Initial receptor binding assays indicate that the compound may interact with specific targets involved in cancer progression, although further studies are needed to elucidate its full mechanism of action.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-Bromophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution for introducing the bromophenyl group via intermediates like 2-bromobenzaldehyde or brominated acetophenones .
- Piperidine functionalization : Coupling 4-(thiophen-3-yl)piperidine with a propanone backbone using ketone-amine condensation or Buchwald-Hartwig amination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine methylenes at δ 2.5–3.0 ppm) .
- FT-IR : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-Br at 550–600 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., eclipsed vs. staggered conformations) .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Methodological Answer :
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 or kinase targets) to measure IC₅₀ values .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) tracked via scintillation counting in HEK-293 or HepG2 cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) with surface plasmon resonance (SPR) to validate target engagement .
- Crystallographic analysis : Resolve binding modes (e.g., covalent vs. non-covalent interactions) using protein-ligand co-crystals .
- Metabolic stability : LC-MS/MS profiling to identify reactive metabolites that may interfere with activity .
Q. What computational strategies optimize the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., GPCRs vs. kinases) .
- QSAR modeling : Corporate Hammett constants (σ) for bromophenyl and thiophene groups to predict electronic effects on binding .
Q. How does the compound’s crystallographic packing influence its physicochemical properties?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) under nitrogen atmosphere .
Q. What strategies mitigate risks when handling reactive intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
